2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Overview
Description
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H6F3N3O and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a trifluoroethyl group attached to a pyrazole ring substituted with a pyridine moiety. The presence of fluorine atoms is known to significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoroacetyl chloride in the presence of a base. The reaction conditions can vary, but generally include:
- Reagents : Pyridine derivative, trifluoroacetyl chloride, base (e.g., triethylamine).
- Solvent : Common solvents include dichloromethane or acetonitrile.
- Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures for several hours.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed significant antiproliferative activity against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, suggesting apoptosis induction.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.5 | Apoptosis |
HT-29 | 12.3 | Cell Cycle Arrest |
A549 | 10.8 | Apoptosis |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Exhibited moderate inhibition, which suggests potential for treating neurodegenerative diseases.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 25.4 |
Case Studies
-
Study on Antiproliferative Activity :
A study published in Medicinal Chemistry assessed the antiproliferative effects of several fluorinated pyrazoles, including our compound. It was found that the introduction of trifluoromethyl groups significantly enhanced the activity against cancer cell lines compared to non-fluorinated analogs . -
Mechanistic Insights :
Another research article highlighted the role of fluorinated compounds in modulating cell signaling pathways involved in cancer progression. The study suggested that the trifluoromethyl group could alter membrane permeability and enhance cellular uptake, leading to increased cytotoxicity .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-pyridin-2-ylpyrazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)7-5-15-16(6-7)8-3-1-2-4-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNMLVQZDUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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